molecular formula C12H15NO3 B593947 2-(Piperidin-4-yloxy)benzoic acid CAS No. 1243250-02-3

2-(Piperidin-4-yloxy)benzoic acid

Cat. No.: B593947
CAS No.: 1243250-02-3
M. Wt: 221.256
InChI Key: RIHCGFWIHQZMEA-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)benzoic acid is a chemical compound that has garnered attention due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and organic solvents. The compound features a benzoic acid moiety linked to a piperidine ring via an ether linkage, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yloxy)benzoic acid typically involves the reaction of 4-hydroxypiperidine with 2-chlorobenzoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the piperidine attacks the chlorinated carbon of the benzoic acid, forming the ether linkage .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-4-yloxy)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)benzoic acid hydrochloride
  • 4-(Piperidin-4-yl)benzoic acid
  • 2-(4-(Piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(Piperidin-4-yloxy)benzoic acid is unique due to its ether linkage between the benzoic acid and piperidine moieties. This structural feature imparts distinct chemical properties, such as increased solubility and reactivity, compared to similar compounds that lack this linkage .

Properties

IUPAC Name

2-piperidin-4-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)10-3-1-2-4-11(10)16-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHCGFWIHQZMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303034
Record name 2-(4-Piperidinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-02-3
Record name 2-(4-Piperidinyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Piperidinyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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